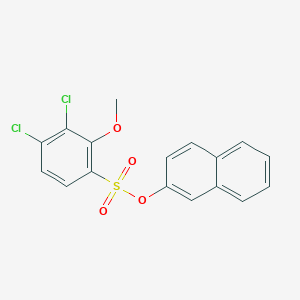
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a benzene ring substituted with chlorine, methoxy, and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of the benzene ring, followed by the introduction of chlorine and methoxy groups under controlled conditions. The naphthalene ring is then attached through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of chlorine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or halogenating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and benzene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
相似化合物的比较
Similar Compounds
- Naphthalen-1-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- Naphthalen-2-yl 3,4-dichlorobenzene-1-sulfonate
Uniqueness
Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
naphthalen-2-yl 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4S/c1-22-17-15(9-8-14(18)16(17)19)24(20,21)23-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZKBBRWEHTXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
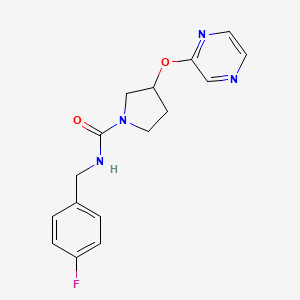
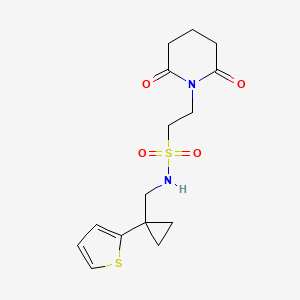
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)
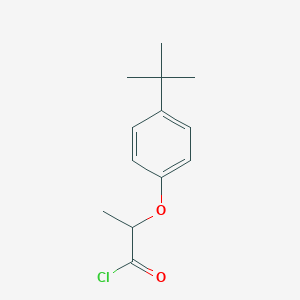
![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)
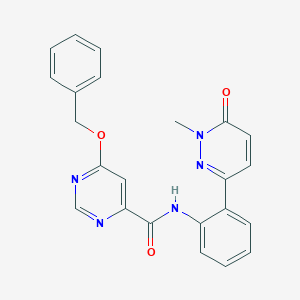
![4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride](/img/structure/B2968756.png)
![N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2968757.png)
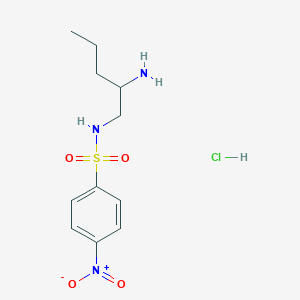
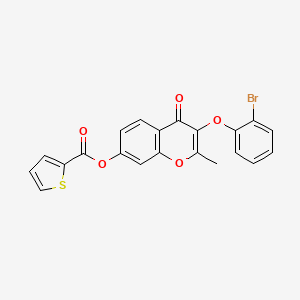

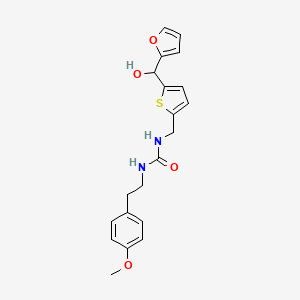
![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)
